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Compound of Interest

Compound Name: 4-Bromo-3-methyl-2-nitrophenol

Cat. No.: B1282212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-methyl-2-nitrophenol,
a substituted phenol of interest in synthetic chemistry and potentially in drug discovery. This

document details its chemical and physical properties, outlines a plausible synthetic route with

experimental protocols, discusses its spectroscopic characteristics, and touches upon its

potential biological relevance based on related compounds.

Chemical and Physical Properties
4-Bromo-3-methyl-2-nitrophenol, with the IUPAC name 4-bromo-3-methyl-2-nitrophenol, is
a multifaceted aromatic compound.[1][2] Its chemical structure incorporates a phenol ring

substituted with a bromine atom, a methyl group, and a nitro group. This combination of

functional groups makes it a valuable intermediate in organic synthesis. A summary of its key

properties is presented below.
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Property Value Source

Molecular Formula C₇H₆BrNO₃ [1][2]

Molecular Weight 232.03 g/mol [1][2]

CAS Number 85598-12-5 [1][2]

Appearance
Expected to be a crystalline

solid

Inferred from similar

compounds

Solubility
Expected to be soluble in

common organic solvents

Inferred from similar

compounds

Safety Information:

Based on the GHS classifications for similar compounds, 4-bromo-3-methyl-2-nitrophenol
should be handled with care. It is potentially harmful if swallowed, causes skin irritation, may

cause serious eye damage, and may cause respiratory irritation. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols
A specific, validated experimental protocol for the synthesis of 4-bromo-3-methyl-2-
nitrophenol is not readily available in the public domain. However, a plausible and efficient

synthetic route can be designed based on established organic chemistry principles and

procedures for analogous compounds, such as the synthesis of 4-bromo-2,3-dimethyl-6-

nitrophenol.[3] The proposed two-step synthesis starts from the commercially available 3-

methylphenol (m-cresol).

Step 1: Bromination of 3-Methylphenol to 4-Bromo-3-
methylphenol
The first step involves the regioselective bromination of 3-methylphenol. The hydroxyl and

methyl groups are ortho-, para-directing. The para-position to the strongly activating hydroxyl

group is the most likely site for bromination.
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Experimental Protocol:

Dissolution: Dissolve 3-methylphenol (1.0 equivalent) in a suitable solvent, such as glacial

acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped

with a magnetic stirrer and an addition funnel.

Cooling: Cool the solution to 0°C in an ice bath.

Bromination: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the

cooled solution of 3-methylphenol over a period of 30-60 minutes. Maintain the temperature

below 5°C throughout the addition.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting

material.

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate to neutralize any unreacted bromine.

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate

and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-

bromo-3-methylphenol.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization.

Step 2: Nitration of 4-Bromo-3-methylphenol to 4-Bromo-
3-methyl-2-nitrophenol
The second step is the regioselective nitration of the intermediate, 4-bromo-3-methylphenol.

The powerful ortho-, para-directing hydroxyl group will direct the incoming nitro group to the

ortho position (C2), which is sterically accessible.
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Experimental Protocol:

Dissolution: In a clean, dry round-bottom flask, dissolve the purified 4-bromo-3-methylphenol

(1.0 equivalent) in concentrated sulfuric acid at 0°C. Stir the mixture until a homogeneous

solution is obtained.

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding

concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0°C.

Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-3-methylphenol,

maintaining the temperature below 5°C.

Reaction: After the addition is complete, let the reaction mixture stir at 0-5°C for 1-2 hours.

Monitor the progress of the reaction by TLC.

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A

precipitate should form.

Filtration: Collect the solid precipitate by vacuum filtration.

Washing: Wash the collected solid with copious amounts of cold water until the washings are

neutral to litmus paper.

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification: If necessary, recrystallize the crude 4-bromo-3-methyl-2-nitrophenol from a

suitable solvent system, such as ethanol-water, to obtain the pure product.

Spectroscopic Analysis
The structural elucidation of 4-bromo-3-methyl-2-nitrophenol would rely on standard

spectroscopic techniques. While a complete dataset is not publicly available, the expected

spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl protons. The aromatic region should display two doublets
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corresponding to the two protons on the benzene ring, with coupling constants typical for

ortho-coupling. The methyl group will appear as a singlet. The chemical shifts will be

influenced by the electronic effects of the hydroxyl, bromo, and nitro substituents.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the

seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be

indicative of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands

corresponding to the various functional groups present in the molecule. Key expected peaks

include:

A broad O-H stretching band for the phenolic hydroxyl group.

Strong asymmetric and symmetric N-O stretching bands for the nitro group.

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2

peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Fragmentation patterns would involve the loss of the nitro group, the methyl group, and other

fragments.

Reactivity and Potential Applications
The reactivity of 4-bromo-3-methyl-2-nitrophenol is dictated by its functional groups. The

phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring

is activated towards electrophilic substitution, though the presence of the deactivating nitro

group will influence the position of further substitution. The bromine atom can participate in

various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the

introduction of new carbon-carbon bonds.

Given its structure, 4-bromo-3-methyl-2-nitrophenol could serve as a versatile building block

in the synthesis of more complex molecules, including potential pharmaceutical agents and
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agrochemicals. The biological activity of nitrophenols is a subject of ongoing research, with

some derivatives exhibiting antimicrobial and cytotoxic properties.[4] The nitro group can be

reduced to an amino group, opening up further avenues for derivatization and the synthesis of

a wider range of compounds with potential biological activities.
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Caption: Synthetic workflow for 4-Bromo-3-methyl-2-nitrophenol.
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Caption: Potential reactivity of 4-Bromo-3-methyl-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-BroMo-3-Methyl-2-nitrophenol(85598-12-5) 1H NMR [m.chemicalbook.com]

2. 4-Bromo-3-methyl-2-nitrophenol | C7H6BrNO3 | CID 13088179 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-3-methyl-2-
nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282212#iupac-name-for-4-bromo-3-methyl-2-
nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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